molecular formula C36H68O4 B1162294 13-OAHSA

13-OAHSA

Cat. No.: B1162294
M. Wt: 564.9 g/mol
InChI Key: RCTXOTTXFKSGGU-SEYXRHQNSA-N
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Description

13-(Oleoyloxy)octadecanoic acid is a diacyloxy fatty acid derivative comprising a stearic acid (octadecanoic acid) backbone esterified with oleic acid (cis-9-octadecenoic acid) at the 13th carbon. This structural arrangement confers unique physicochemical and biological properties, distinguishing it from saturated fatty acids and simpler esters.

Properties

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

13-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h12-13,34H,3-11,14-33H2,1-2H3,(H,37,38)/b13-12-

InChI Key

RCTXOTTXFKSGGU-SEYXRHQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

physical_description

Solid

Synonyms

13-(oleoyloxy)octadecanoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-OAHSA is synthesized through the esterification of oleic acid with 13-hydroxy stearic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between the carboxy group of oleic acid and the hydroxy group of 13-hydroxy stearic acid .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 13-OAHSA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13-OAHSA has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of fatty acid esters of hydroxy fatty acids and their interactions with other molecules.

    Biology: It is studied for its role in metabolic processes, particularly in relation to insulin sensitivity and glucose tolerance.

    Medicine: It has potential therapeutic applications in the treatment of metabolic syndrome, diabetes, and inflammatory conditions.

    Industry: It is used in the development of bioactive lipids and as a reference standard in lipidomics research .

Mechanism of Action

13-OAHSA exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of 13-(Oleoyloxy)octadecanoic Acid and Analogs

Compound Backbone Substituent(s) Functional Groups Key Structural Difference
13-(Oleoyloxy)octadecanoic acid Octadecanoic acid Oleoyloxy at C13 Ester, unsaturated (C9 double bond) Position of ester linkage (C13)
10-OAHSA Octadecanoic acid Oleoyloxy at C10 Ester, unsaturated Ester position (C10 vs. C13)
13-Octadecenoic acid methyl ester Octadecenoic acid Methyl ester at C1, unsaturation at C13 Ester, unsaturated No oleoyloxy group; simpler ester
12,13-Epoxy-9-oxo-10(E)-octadecenoic acid Octadecenoic acid Epoxy (C12-13), keto (C9), double bond (C10) Epoxy, ketone, unsaturated Multiple functional groups

Key Observations :

  • Positional Isomerism: The biological activity and physical properties of oleoyloxy-substituted compounds vary with ester position. For example, 10-OAHSA and 13-(oleoyloxy)octadecanoic acid may differ in membrane interaction or enzyme specificity due to altered spatial configurations .
  • Degree of Unsaturation: The oleoyloxy group introduces a cis-9 double bond, enhancing fluidity compared to saturated analogs like octadecanoic acid methyl ester .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Solubility Polarity Reference
Octadecanoic acid (stearic acid) 69–70 Insoluble in water Nonpolar
Oleic acid 13–14 Insoluble in water Moderately polar (unsaturated)
13-(Oleoyloxy)octadecanoic acid Est. 20–25 Lipid-soluble Amphiphilic Inferred
13-Octadecenoic acid methyl ester Est. <0 Soluble in organic solvents Nonpolar

Key Observations :

  • The unsaturated oleoyloxy group reduces melting points compared to saturated analogs (e.g., stearic acid).
  • Amphiphilic nature of 13-(oleoyloxy)octadecanoic acid enables membrane integration, similar to other esterified fatty acids .

Key Observations :

  • Oleic acid derivatives, including esters, exhibit antimicrobial and antioxidant properties due to their ability to disrupt lipid membranes and scavenge radicals .
  • Functionalization (e.g., epoxy, keto groups) expands bioactivity, as seen in plant defense compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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